molecular formula C11H9ClN2O B11740630 4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile

4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile

Cat. No.: B11740630
M. Wt: 220.65 g/mol
InChI Key: XZWOZDHDRPGNNZ-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile is a chemical compound with the molecular formula C11H9ClN2O It is known for its unique structure, which includes a chloro group, a nitrile group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile typically involves the reaction of 4-chloro-3-oxobutanenitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-oxo-2-[(methylamino)methylidene]butanenitrile
  • 4-Chloro-3-oxo-2-[(ethylamino)methylidene]butanenitrile
  • 4-Chloro-3-oxo-2-[(propylamino)methylidene]butanenitrile

Uniqueness

4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. The phenyl ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(anilinomethylidene)-4-chloro-3-oxobutanenitrile

InChI

InChI=1S/C11H9ClN2O/c12-6-11(15)9(7-13)8-14-10-4-2-1-3-5-10/h1-5,8,14H,6H2

InChI Key

XZWOZDHDRPGNNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C(=O)CCl

Origin of Product

United States

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